molecular formula C22H26ClN3O2 B2549172 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2320176-26-7

2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B2549172
CAS No.: 2320176-26-7
M. Wt: 399.92
InChI Key: SNOHWBGUWMWUNX-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C22H26ClN3O2 and its molecular weight is 399.92. The purity is usually 95%.
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Biological Activity

The compound 2-(4-Chlorophenyl)-1-(4-(((5,6,7,8-tetrahydrocinnolin-3-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and research findings associated with this compound.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H24ClN3O2\text{C}_{19}\text{H}_{24}\text{Cl}\text{N}_3\text{O}_2

This structure incorporates a chlorophenyl group and a piperidine moiety linked to a tetrahydrocinnoline derivative, which is essential for its biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structural features exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus often display moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis .

Compound Bacterial Strain Activity Level
2-(4-Chlorophenyl)-...Salmonella typhiModerate to Strong
2-(4-Chlorophenyl)-...Bacillus subtilisModerate to Strong

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored. It has been noted for its inhibitory effects on acetylcholinesterase (AChE) and urease. The IC50 values for some synthesized derivatives were reported as follows:

Compound Enzyme IC50 (µM)
Compound AAChE2.14±0.003
Compound BUrease0.63±0.001

These results indicate that certain derivatives of the compound exhibit strong enzyme inhibition, which could have therapeutic implications in treating conditions like Alzheimer's disease and urinary tract infections .

The mechanism by which this compound exhibits its biological activity involves several pathways:

  • Binding Interactions : Docking studies suggest that the compound interacts effectively with amino acids in target proteins, enhancing its pharmacological effectiveness .
  • Enzyme Interaction : The inhibition of AChE suggests a potential role in neuropharmacology, while urease inhibition indicates possible applications in managing urinary disorders .

Case Studies and Research Findings

Several studies have focused on synthesizing and evaluating the biological activities of compounds similar to this compound). For example:

  • A study published in the Brazilian Journal of Pharmaceutical Sciences highlighted the synthesis of various piperidine derivatives and their biological evaluations, reporting significant antibacterial and enzyme inhibitory activities .
  • Another research effort involved testing the synthesized compounds against multiple bacterial strains and assessing their enzyme inhibition capabilities through established protocols .

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClN3O2/c23-19-7-5-16(6-8-19)13-22(27)26-11-9-17(10-12-26)15-28-21-14-18-3-1-2-4-20(18)24-25-21/h5-8,14,17H,1-4,9-13,15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOHWBGUWMWUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)OCC3CCN(CC3)C(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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